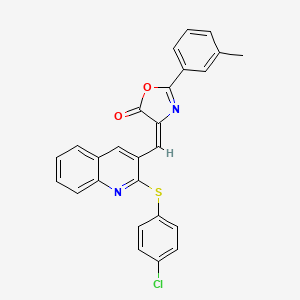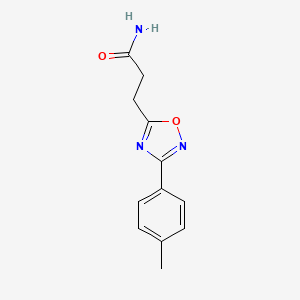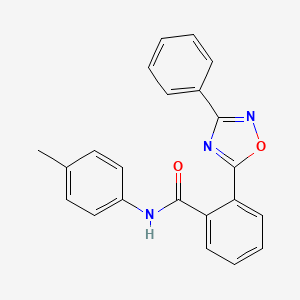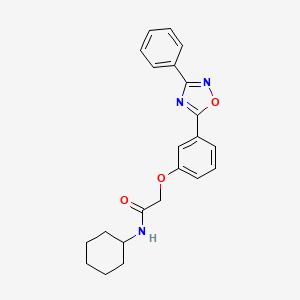
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and reduce the expression of certain genes that are involved in cancer progression. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide in laboratory experiments is its potent anti-cancer activity. This compound has been shown to be effective against different types of cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide. One of the major areas of research is the development of new analogs of this compound with improved solubility and potency. Another area of research is the identification of the specific enzymes and genes that are targeted by this compound, which can help in the development of more targeted cancer therapies. Additionally, studies can be conducted to investigate the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This compound is then reacted with N-tert-butyl-2-amino-7-methylquinoline-3-carboxamide in the presence of triethylamine to form this compound.
Applications De Recherche Scientifique
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide has been studied for its potential applications in various areas of scientific research. One of the major areas of research is cancer treatment. Studies have shown that this compound has potent anti-cancer activity against different types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-tert-butyl-4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-6-9-17(10-7-15)22(27)25(23(3,4)5)14-19-13-18-11-8-16(2)12-20(18)24-21(19)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJPPVXMEPCYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)


![2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7699186.png)








